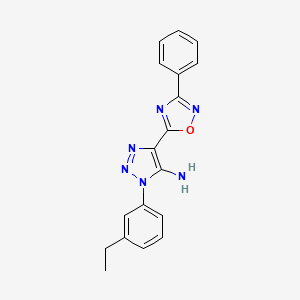
1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, commonly referred to as EPOT, is a heterocyclic compound with a unique structure and a wide range of applications in scientific research. EPOT is a versatile compound that can be used for various purposes, such as synthesizing drugs and studying the biochemical and physiological effects of various compounds. EPOT has been widely used in scientific research due to its high efficiency and low cost.
科学的研究の応用
EPOT has a wide range of applications in scientific research, including drug synthesis, biochemical and physiological studies, and laboratory experiments. EPOT has been used in the synthesis of various drugs, such as antibiotics, antifungal agents, and anti-inflammatory agents. EPOT has also been used to study the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters. EPOT has also been used in laboratory experiments, such as enzyme assays and cell culture studies.
作用機序
The mechanism of action of EPOT is not entirely understood, but it is believed to involve the formation of a covalent bond between the amine group of EPOT and the carboxyl group of a target molecule. This covalent bond allows EPOT to interact with the target molecule and alters its biochemical and physiological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of EPOT are not fully understood, but it has been shown to interact with various molecules, such as hormones, neurotransmitters, and enzymes. EPOT has been shown to affect the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. EPOT has also been shown to affect the release of various hormones, such as adrenaline and noradrenaline.
実験室実験の利点と制限
The use of EPOT in laboratory experiments has several advantages. EPOT is a versatile compound that can be used for a variety of purposes, such as drug synthesis and biochemical and physiological studies. EPOT is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of EPOT in laboratory experiments. EPOT is a relatively unstable compound, and it can easily decompose if not stored properly. EPOT is also toxic and should be handled with care.
将来の方向性
There are a number of potential future directions for the use of EPOT in scientific research. EPOT could be used to study the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters. EPOT could also be used to study the mechanism of action of various drugs and to develop new drugs. EPOT could also be used to study the effects of various environmental factors, such as temperature and pH, on biochemical and physiological processes. Finally, EPOT could be used to develop new laboratory techniques, such as methods for detecting and quantifying various compounds.
合成法
EPOT can be synthesized by a variety of methods, including the classical condensation reaction, the Grignard reaction, and the Suzuki-Miyaura reaction. The classical condensation reaction involves the reaction of an aldehyde, a primary amine, and a secondary amine to form a tertiary amine. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or a ketone to form a tertiary amine. The Suzuki-Miyaura reaction involves the reaction of an aryl halide with an aryl boronic acid to form a biaryl.
特性
IUPAC Name |
3-(3-ethylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-2-12-7-6-10-14(11-12)24-16(19)15(21-23-24)18-20-17(22-25-18)13-8-4-3-5-9-13/h3-11H,2,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDUOQNXATZWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate](/img/structure/B6507310.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6507316.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507336.png)
![7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6507342.png)
![2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B6507348.png)

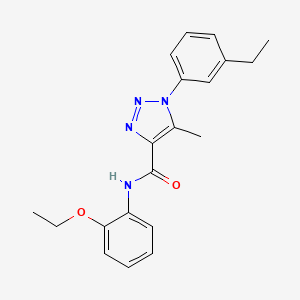
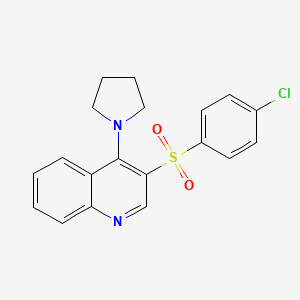
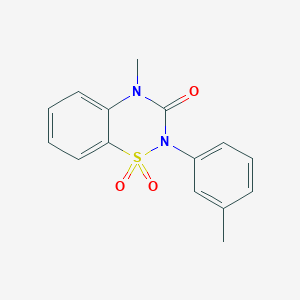
![N-(3,4-dimethylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507377.png)
![5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507383.png)
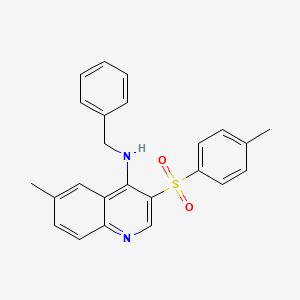
![2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507408.png)